molecular formula C24H29BrNP B8615451 [4-(Dimethylamino)butyl](triphenyl)phosphanium bromide CAS No. 83299-97-2

[4-(Dimethylamino)butyl](triphenyl)phosphanium bromide

Cat. No.: B8615451
CAS No.: 83299-97-2
M. Wt: 442.4 g/mol
InChI Key: LCDIUGAWKLFKKV-UHFFFAOYSA-M
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Description

[4-(Dimethylamino)butyl](triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C24H29BrNP and its molecular weight is 442.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

83299-97-2

Molecular Formula

C24H29BrNP

Molecular Weight

442.4 g/mol

IUPAC Name

4-(dimethylamino)butyl-triphenylphosphanium;bromide

InChI

InChI=1S/C24H29NP.BrH/c1-25(2)20-12-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1

InChI Key

LCDIUGAWKLFKKV-UHFFFAOYSA-M

Canonical SMILES

CN(C)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a solution of 4-dimethylaminobutan-1-ol (2.95g, 25 mmol) and triphenylphosphine (6.55 g, 25 mmol) in benzene (20 ml) was bubbled anhydrous HBr at a moderate rate for about 10 minutes with ice bath cooling. The nearly solid white mass was removed from the cooling bath and heated to about 155° C. for about five hours (benzene distilled off at about 80° C.). After cooling to ambient temperature, water was added to the solid mass and the mixture was filtered to remove insoluble material. The acidic filtrate was extracted three times with chloroform and the aqueous layer was made basic (pH 9) with aqueous saturated NaHCO3, and then concentrated to a white solid. The solids were slurried with chloroform and removed by filtration. The filtrate was dried over magnesium sulfate, filtered, concentrated, and recrystallized from ethanol/ether (1/4). White clusters of needles were obtained and dried under vacuum to afford 5.6 g (51%) of title compound.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
51%

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